Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) propanedioate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) propanedioate typically involves the reaction of hexafluoroisopropanol with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonate ester. The general reaction can be represented as follows:
2(CF3)2CHOH+COCl2→(CF3)2CHOC(O)OCH(CF3)2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form hexafluoroisopropanol and carbon dioxide.
Oxidation and Reduction: While the compound itself is relatively stable, it can be involved in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Acid or base catalysts can be employed to facilitate hydrolysis and other reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis yields hexafluoroisopropanol and carbon dioxide, while substitution reactions produce various substituted carbonates .
Scientific Research Applications
Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Research into its potential as a drug delivery agent and its interactions with biological molecules is ongoing.
Industry: The compound is employed in the production of specialty polymers, coatings, and other materials requiring high thermal and chemical stability
Mechanism of Action
The mechanism by which Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) propanedioate exerts its effects involves its ability to undergo various chemical reactions. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. Its high fluorine content contributes to its stability and reactivity, allowing it to participate in a range of chemical processes .
Comparison with Similar Compounds
Similar Compounds
Hexafluoroisopropanol: A related compound used as a solvent and reagent in organic synthesis.
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite: Another fluorinated compound with similar reactivity and applications.
Hexafluoroisopropyl alcohol: Used in similar contexts for its stability and reactivity
Uniqueness
Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) propanedioate stands out due to its unique combination of high thermal stability, reactivity, and versatility in various applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
389580-57-8 |
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Molecular Formula |
C9H4F12O4 |
Molecular Weight |
404.11 g/mol |
IUPAC Name |
bis(1,1,1,3,3,3-hexafluoropropan-2-yl) propanedioate |
InChI |
InChI=1S/C9H4F12O4/c10-6(11,12)4(7(13,14)15)24-2(22)1-3(23)25-5(8(16,17)18)9(19,20)21/h4-5H,1H2 |
InChI Key |
SDMVEXVQJVGJLY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)OC(C(F)(F)F)C(F)(F)F)C(=O)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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